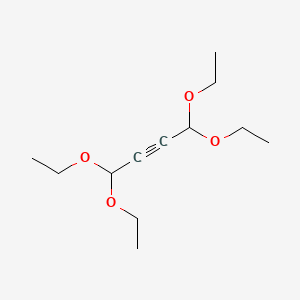

1,1,4,4-Tetraethoxybut-2-yne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

3975-08-4 |

|---|---|

Molekularformel |

C12H22O4 |

Molekulargewicht |

230.3 g/mol |

IUPAC-Name |

1,1,4,4-tetraethoxybut-2-yne |

InChI |

InChI=1S/C12H22O4/c1-5-13-11(14-6-2)9-10-12(15-7-3)16-8-4/h11-12H,5-8H2,1-4H3 |

InChI-Schlüssel |

QJVVNQLFPMBGLC-UHFFFAOYSA-N |

SMILES |

CCOC(C#CC(OCC)OCC)OCC |

Kanonische SMILES |

CCOC(C#CC(OCC)OCC)OCC |

Herkunft des Produkts |

United States |

Overview of Highly Functionalized Alkyne Synthons

Alkynes are fundamental building blocks in organic synthesis, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Highly functionalized alkyne synthons are those that incorporate additional functional groups, enhancing their synthetic utility and allowing for a diverse range of chemical transformations. eurekaselect.com These synthons can participate in a variety of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions, making them invaluable in the synthesis of complex molecules. nih.govrsc.org The presence of multiple functional groups allows for sequential and selective reactions, providing a streamlined approach to intricate molecular targets.

Structural Isomerism: Distinguishing 1,1,4,4-tetraethoxybut-2-yne from 3,3,4,4-tetraethoxybut-1-yne Teb in Research Contexts

Structural isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms, is a key concept in chemistry that dictates the physical and chemical properties of a compound. ibchem.comsavemyexams.com In the context of tetraethoxybutynes, a critical distinction exists between 1,1,4,4-Tetraethoxybut-2-yne and its isomer, 3,3,4,4-Tetraethoxybut-1-yne, commonly known as TEB. researchgate.netmatrix-fine-chemicals.com

This compound features a symmetrical structure with an internal alkyne (a carbon-carbon triple bond between the second and third carbon atoms). Each of the terminal carbons (C1 and C4) is bonded to two ethoxy groups, forming acetal functionalities at both ends of the four-carbon chain.

3,3,4,4-Tetraethoxybut-1-yne (TEB) , in contrast, is a terminal alkyne, with the triple bond located between the first and second carbon atoms. The acetal functionalities are positioned on the third and fourth carbons. This structural difference has profound implications for their reactivity. The terminal alkyne in TEB possesses an acidic proton, which can be readily removed by a strong base to form an acetylide. uib.no This acetylide is a potent nucleophile, enabling a wide array of chain-elongation reactions. uib.noresearchgate.net Conversely, the internal alkyne of this compound lacks this acidic proton, leading to a different reactivity profile.

The strategic choice between these two isomers is therefore crucial in synthetic planning. Researchers leverage the unique reactivity of each isomer to achieve specific synthetic goals. For instance, TEB has been extensively used as a versatile starting material for the synthesis of various functionalized molecules, including carbohydrate mimics and heterocyclic compounds. researchgate.net

Significance of Acetylenic and Acetal Functionalities in Synthetic Design

Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through the reaction of propiolaldehyde diethyl acetal with specific organometallic reagents.

Preparation from Propiolaldehyde Diethyl Acetal and Organometallic Reagents

Propiolaldehyde diethyl acetal is a key starting material in the synthesis of various acetylenic compounds. orgsyn.orgfishersci.cathermofisher.com Its reaction with organometallic reagents provides a pathway to more complex structures. While specific details on the direct conversion to this compound are not extensively documented in the provided results, the reactivity of propiolaldehyde diethyl acetal with organometallic species is a fundamental concept in organic synthesis. orgsyn.org For instance, metallated derivatives of this acetal can be alkylated to form a variety of unsaturated and polyunsaturated acetals. orgsyn.org This suggests that a carefully chosen organometallic reagent could potentially lead to the desired this compound structure.

Preparative Routes to 3,3,4,4-Tetraethoxybut-1-yne (TEB) as a Key Synthon

3,3,4,4-Tetraethoxybut-1-yne (TEB) is a highly functionalized and versatile alkyne that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds, including carbohydrate mimics and various heterocyclic systems. researchgate.netuib.noresearchgate.net Its preparation has been the subject of considerable research, leading to the development of several synthetic routes.

Multi-step Synthesis from Ethyl Vinyl Ether

A well-established method for the preparation of TEB begins with ethyl vinyl ether. researchgate.netuib.nounibo.it This multi-step synthesis generally involves cyclopropanation and subsequent ring-opening reactions. uib.no

The classical route can be summarized in four main steps:

Cyclopropanation: Ethyl vinyl ether undergoes cyclopropanation. One approach utilizes chloroform and potassium tert-butoxide under anhydrous conditions, which can be laborious. orgsyn.orgorgsyn.org An alternative, the Makosza method, employs chloroform in a phase-transfer catalysis system, which can offer improved yields, especially on a larger scale. orgsyn.orgorgsyn.org

Thermal Ring Opening: The resulting cyclopropane derivative undergoes a thermal ring-opening reaction. uib.no

Second Cyclopropanation: A subsequent Maszoka-Wawrzynkiewicz cyclopropanation is performed. uib.no

Base-Induced Ring Opening: The final step is a base-induced ring opening to yield TEB. uib.no

| Step | Reaction Type | Reagents/Conditions | Notes |

| 1 | Cyclopropanation | Chloroform, potassium tert-butoxide (Doering-Hoffman) or Chloroform, phase-transfer catalyst (Makosza) | The Makosza method can provide better yields on a larger scale. orgsyn.orgorgsyn.org |

| 2 | Ring Opening | Thermal | |

| 3 | Cyclopropanation | Maszoka-Wawrzynkiewicz conditions | |

| 4 | Ring Opening | Base-induced | Yields the final product, TEB. uib.no |

| This table outlines the general steps in the multi-step synthesis of TEB from ethyl vinyl ether. |

Base-Induced Ring Opening of Halogenated Cyclopropanes

The ring-opening of halogenated cyclopropanes, particularly gem-dihalocyclopropanes, is a powerful tool in organic synthesis for generating a variety of functionalized molecules. researchgate.netdoi.org This methodology is central to the synthesis of TEB and related acetylenic acetals.

The base-induced ring opening of 2-alkyl-1,1,2-tribromocyclopropanes using sodium hydroxide and ethanol under phase-transfer conditions can lead to a mixture of acetylenic diethyl acetals and ketals. The reaction proceeds through the formation of a 3,3-dibromocyclopropene intermediate. The composition of the product mixture is sensitive to the steric bulk of the substituents on the cyclopropane ring. chim.it

Regioselectivity in the ring-opening of these cyclopropane systems is a critical factor. The presence of certain polar groups can direct the ring opening to occur in a specific manner, leading to a single product. chim.it In the synthesis of TEB from 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane, the ring opening with aqueous sodium hydroxide in the presence of a phase-transfer catalyst occurs with high regioselectivity. researchgate.net The attack of the nucleophile is directed to a specific carbon atom of the cyclopropene intermediate, leading exclusively to the formation of 3,3,4,4-tetraethoxybut-1-yne. This regioselective outcome is crucial for the efficient synthesis of this valuable synthon.

| Starting Material | Reaction Conditions | Product(s) | Key Factor |

| 2-Alkyl-1,1,2-tribromocyclopropanes | NaOH, Ethanol, Phase-Transfer Catalyst | Mixture of acetylenic diethyl acetals and ketals | Steric bulk of the alkyl substituent influences the product ratio. |

| 1,1-Dibromo-2-chloro-2-diethoxymethylcyclopropane | NaOH (aq), Dichloromethane, Ethanol, Phase-Transfer Catalyst | 3,3,4,4-Tetraethoxybut-1-yne (TEB) | Regiospecific attack on the cyclopropene intermediate. researchgate.net |

| This table illustrates the outcomes of base-induced ring-opening reactions of different halogenated cyclopropanes. |

An in-depth analysis of the synthetic pathways for this compound and its isomers reveals a landscape rich with opportunities for chemical engineering and statistical optimization. The focus of process development has often been on enhancing yield, ensuring safety, and maintaining reproducibility, particularly when transitioning from laboratory-scale synthesis to industrial production.

Q & A

Q. What are the established synthetic routes for 1,1,4,4-Tetraethoxybut-2-yne, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves a multi-step process, including cyclopropanation as a critical step. For instance, 3,3,4,4-Tetraethoxybut-1-yne (a structurally analogous compound) is synthesized via a four-step route, with cyclopropanation optimized using fractional factorial design and response surface modeling (RSM). Key variables (e.g., temperature, stoichiometry, solvent polarity) are systematically screened to maximize yield and purity. Academic-scale production benefits from central composite designs to identify optimal conditions, achieving yields >56% in controlled settings .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Comprehensive characterization requires:

- NMR spectroscopy : Assign peaks for ethoxy groups (δ 1.15–1.30 ppm for CH₃, δ 3.48–3.84 ppm for OCH₂) and acetylene protons (δ 4.50 ppm) .

- IR spectroscopy : Confirm C≡C stretching (~2100 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Chromatography : Use TLC or HPLC to assess purity, with Rf values compared to literature standards .

Advanced Research Questions

Q. What statistical approaches are recommended for optimizing critical steps like cyclopropanation in TEB synthesis?

Multivariate optimization via fractional factorial design and RSM is essential. For cyclopropanation, Ishikawa cause–effect diagrams identify six critical variables (e.g., catalyst loading, reaction time). A central composite design generates iso-contour plots to visualize interactions between variables, enabling prediction of optimal conditions (e.g., 24-hour reaction time at 60°C with 5 mol% catalyst) .

Q. How does the steric and electronic profile of TEB influence its reactivity in copper-catalyzed azide-alkyne cycloadditions (CuAAC)?

The tetraethoxyethyl (TEE) group imposes steric hindrance, favoring 1,4-regioselectivity in triazole formation. However, under Ru catalysis, 1,5-regioisomers dominate due to altered transition-state geometry. Electronic effects from ethoxy groups stabilize intermediates via hydrogen bonding, reducing side reactions. Kinetic studies using in-situ NMR or HPLC can quantify regioselectivity ratios .

Q. What strategies mitigate competing side reactions during propargylic alcohol synthesis using TEB acetylides?

Competing elimination or ether cleavage is minimized by:

- Base selection : Use non-nucleophilic bases (e.g., LDA) to avoid deprotonation of ethoxy groups.

- Low-temperature conditions : Maintain reactions at −78°C to suppress β-elimination.

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize acetylide intermediates .

Q. How can researchers resolve contradictions in regioselectivity data for TEB-derived triazoles?

Contradictions arise from varying catalyst systems (Cu vs. Ru) or solvent effects. Methodological solutions include:

- Control experiments : Compare reactions under inert vs. aerobic conditions to rule out oxidation.

- Multivariate analysis : Use ANOVA to isolate factors influencing regioselectivity (e.g., solvent dielectric constant, ligand structure) .

Methodological Notes

- Data Analysis : For kinetic or optimization studies, employ statistical tools like JMP or Minitab to model response surfaces and validate predictive equations .

- Reproducibility : Document full experimental procedures, including microanalytical data (e.g., %C, %H) and spectral assignments, to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.